2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
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Overview
Description
2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a complex organic compound that features a benzothiazole ring fused with an aniline moiety
Preparation Methods
The synthesis of 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the bromination of 4-(6-methyl-1,3-benzothiazol-2-yl)aniline using bromine or a brominating agent under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include bromine, hydrogen gas, and various nucleophiles
Scientific Research Applications
2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
2,6-Dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can be compared with other benzothiazole derivatives, such as:
- 2,6-Dibromo-4-methylaniline
- 2,6-Dibromo-4-ethylaniline
- 2,6-Dibromo-4-cyclohexylaniline These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications .
Properties
Molecular Formula |
C14H10Br2N2S |
---|---|
Molecular Weight |
398.1 g/mol |
IUPAC Name |
2,6-dibromo-4-(6-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C14H10Br2N2S/c1-7-2-3-11-12(4-7)19-14(18-11)8-5-9(15)13(17)10(16)6-8/h2-6H,17H2,1H3 |
InChI Key |
QIDGKIRSXPYFSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC(=C(C(=C3)Br)N)Br |
Origin of Product |
United States |
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